

Mosapride citrate dihydrate discovery and development history

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Compound of Interest

Compound Name: Mosapride citrate dihydrate

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An In-depth Technical Guide to the Discovery and Development of **Mosapride Citrate Dihydrate**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mosapride citrate dihydrate is a selective serotonin 5-HT₄ receptor agonist developed as a gastroprokinetic agent to improve gastrointestinal motility. Unlike earlier prokinetics such as cisapride, mosapride exhibits a high degree of receptor selectivity and a favorable cardiovascular safety profile, lacking significant affinity for dopamine D₂ or hERG potassium channels. Its development addressed the need for a safe and effective treatment for functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD). This guide details the history of its synthesis, mechanism of action, preclinical pharmacology, clinical development, and formulation advancements, providing comprehensive data and experimental insights for the scientific community.

Introduction

Mosapride citrate is a substituted benzamide derivative that enhances gastrointestinal motility and emptying.^[1] It is primarily indicated for gastrointestinal symptoms associated with conditions like functional dyspepsia and chronic gastritis, including heartburn, nausea, and vomiting.^[1] Its development marked a significant advancement in prokinetic therapy by offering

a mechanism of action with a reduced risk of the adverse effects, particularly cardiac arrhythmias, that plagued earlier agents in its class.[2]

Chemical and Physical Properties

Mosapride citrate dihydrate is a white to yellowish-white crystalline powder with a slightly bitter taste.[1] Its key properties are summarized in the table below.

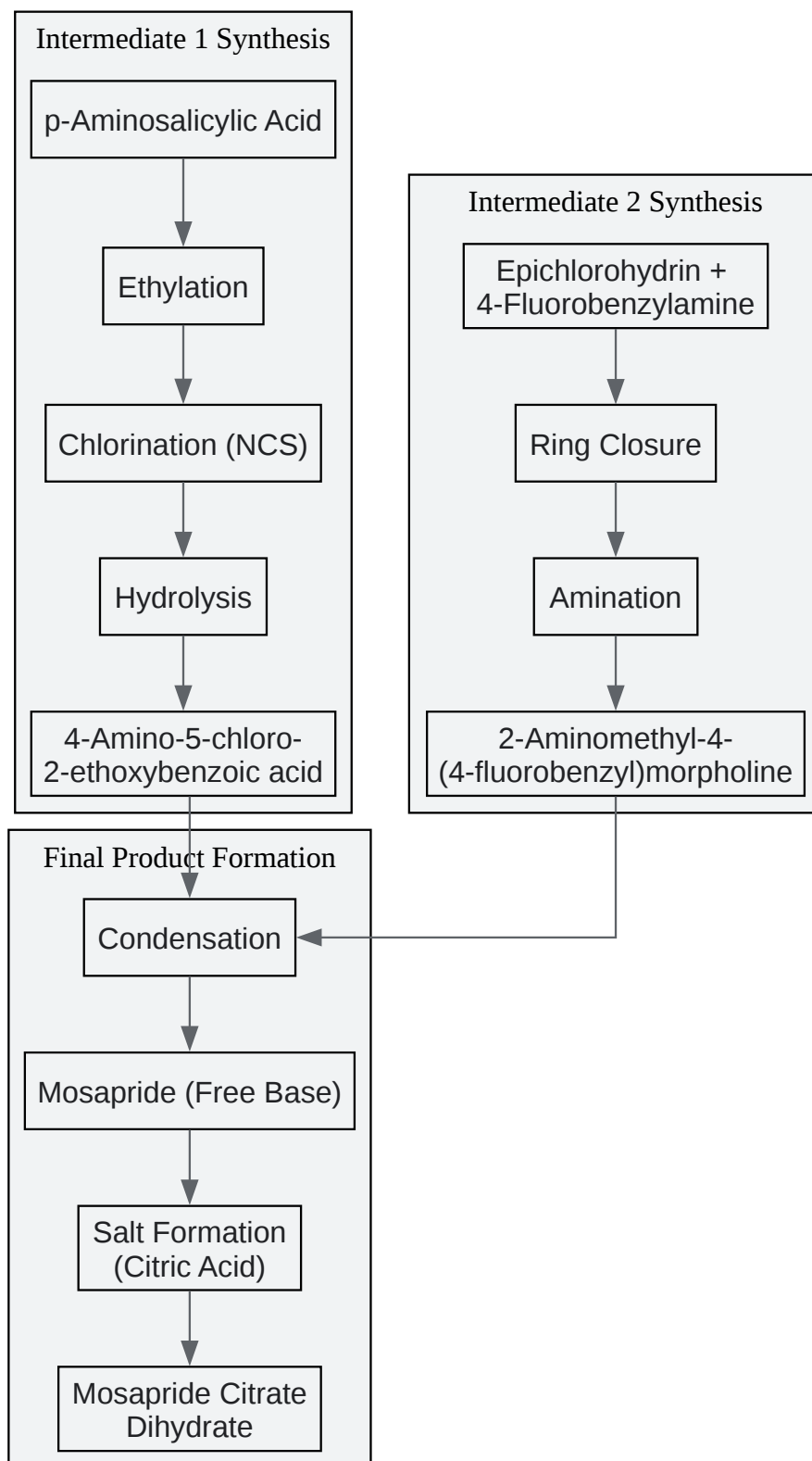
Property	Value	Reference
Chemical Name	(±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate dihydrate	[1]
Molecular Formula	$C_{21}H_{25}ClFN_3O_3 \cdot C_6H_8O_7 \cdot 2H_2O$	[1]
Molecular Weight	650.05 g/mol	[1]
Solubility	Practically insoluble in water; sparingly soluble in methanol.	[1]
Partition Coefficient	9.1×10^2 (chloroform/water, pH 7.0)	[1]

Discovery and Synthesis

The development of mosapride was driven by the need for a gastroprokinetic agent without the dopamine D₂ receptor antagonism (associated with extrapyramidal symptoms) or the potent hERG channel blocking activity (associated with cardiac QT prolongation) of its predecessors. The synthesis involves the condensation of two key intermediates: 4-amino-5-chloro-2-ethoxybenzoic acid and 2-aminomethyl-4-(4-fluorobenzyl)morpholine. Various synthetic routes have been patented to optimize this process, focusing on yield, cost-effectiveness, and reduction of toxic reagents.[3][4]

A generalized synthetic pathway is outlined below. The process starts with readily available materials like p-aminosalicylic acid, which undergoes a series of reactions including ethylation, chlorination, and hydrolysis to form the benzoic acid intermediate.[4] Concurrently, the

morpholine intermediate is prepared, and the two are finally coupled to form mosapride, which is then converted to its citrate salt.[3][4]



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Fig. 1: Generalized Synthetic Pathway for Mosapride Citrate

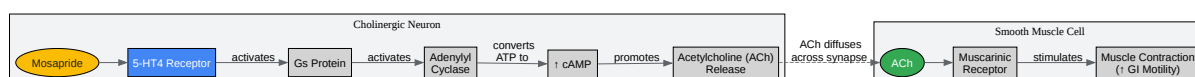
Mechanism of Action

Mosapride exerts its prokinetic effects primarily through a highly selective agonism of serotonin 5-HT₄ receptors located on cholinergic neurons within the enteric nervous system of the gastrointestinal tract.[1][2][5]

Signaling Pathway:

- **Receptor Binding:** Mosapride binds to and activates 5-HT₄ receptors on presynaptic cholinergic terminals.[5]
- **Gs Protein Activation:** This activation stimulates the associated Gs alpha subunit of the G-protein complex.
- **Adenylyl Cyclase and cAMP:** The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
- **Acetylcholine Release:** Elevated cAMP levels promote the release of acetylcholine (ACh) from the neuron.[1][5]
- **Muscarinic Receptor Stimulation:** The released ACh acts on muscarinic receptors on smooth muscle cells, triggering muscle contraction and enhancing gastrointestinal motility and gastric emptying.[5]

Additionally, mosapride and its major active metabolite, M1, act as antagonists at the 5-HT₃ receptor, which may contribute to its therapeutic effects.[6][7] Unlike older prokinetics, it has no significant affinity for dopamine D₂, 5-HT₁, or 5-HT₂ receptors.[2][8]



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Fig. 2: Mosapride Signaling Pathway

Preclinical Development

Preclinical studies were crucial in establishing mosapride's efficacy and, most importantly, its safety, distinguishing it from other prokinetic agents.

In Vitro Studies

- **Receptor Binding:** Mosapride demonstrated high affinity for the 5-HT₄ receptor, inhibiting [³H]-GR-113808 binding to guinea pig striatum with an IC₅₀ value of 113 nM.[9] It showed low affinity for dopamine D₂ receptors.[2]
- **Functional Assays:** In isolated guinea-pig ileum, mosapride enhanced electrically stimulated contractions, an effect antagonized by 5-HT₄ receptor antagonists.[2] It also caused relaxation of the carbachol-precontracted rat esophagus (EC₅₀: 208 nM) and evoked contractions of the guinea pig distal colon (EC₅₀: 3029 nM), indicating a selective action on the upper GI tract.[9]
- **Cardiovascular Safety (hERG Assay):** A key differentiator for mosapride is its lack of effect on the human ether-à-go-go-related gene (hERG) potassium channel. In whole-cell patch-clamp studies using hERG-transfected COS-7 cells, cisapride potently blocked the hERG current (IC₅₀: 0.24 μM), whereas mosapride produced no significant effects, even at high concentrations.[10][11] This profile predicts a very low risk of causing QT interval prolongation and associated arrhythmias like Torsades de Pointes.[10]

In Vivo Studies

- **Animal Models:** In conscious dogs, mosapride (0.3-3 mg/kg i.v.) dose-dependently stimulated antral motility without affecting colonic motility, unlike cisapride, which stimulated both.[9] In rats, mosapride enhanced the gastric emptying of both liquid and solid meals with a potency comparable to cisapride and greater than metoclopramide.[2]

Clinical Development

The clinical development program for mosapride focused on its use in functional dyspepsia and GERD, confirming the efficacy and safety predicted by preclinical data.

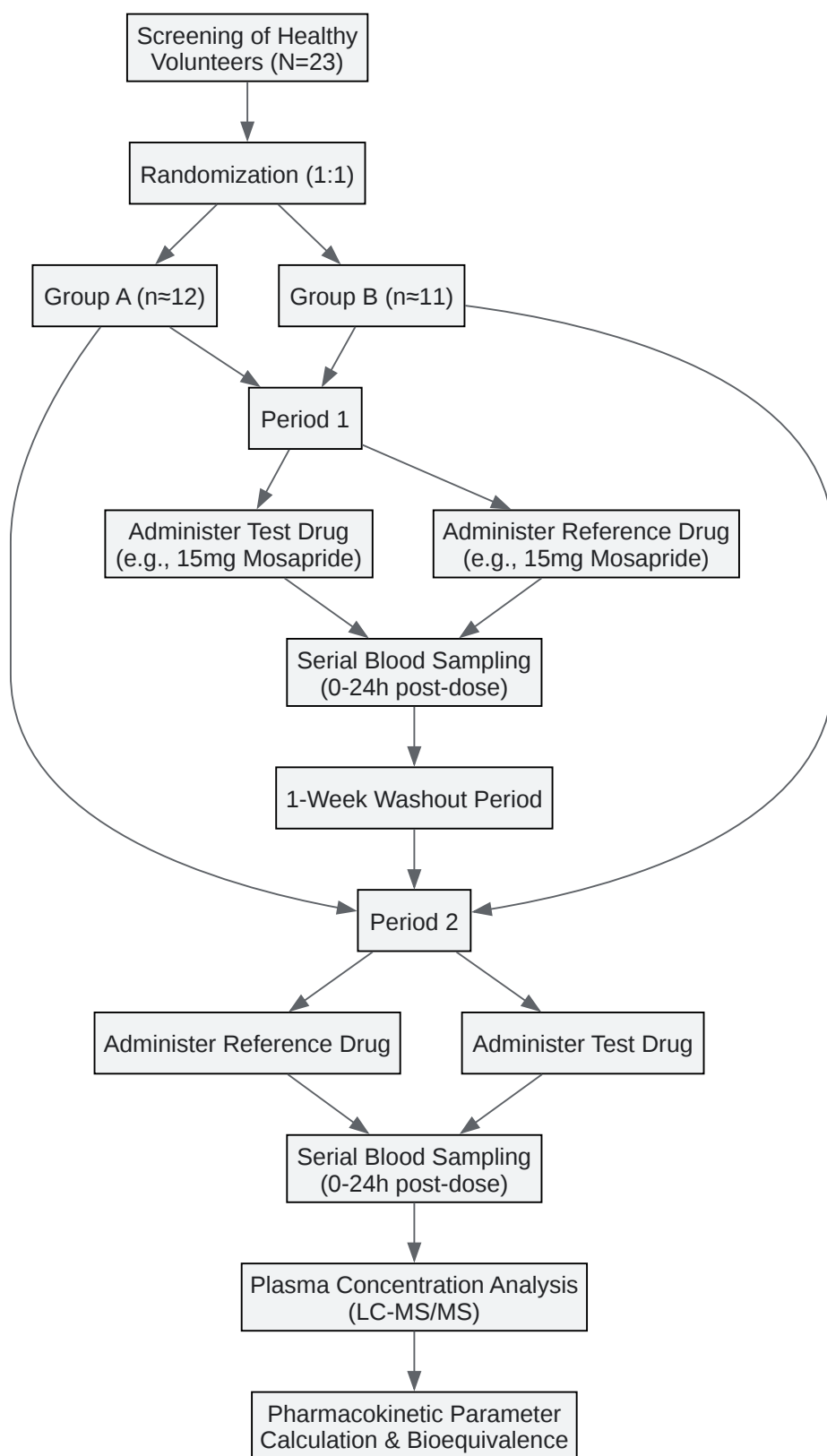
Pharmacokinetics

Mosapride is well-absorbed after oral administration, with plasma concentrations peaking within 1-2 hours.^[5] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with its main metabolite being the des-4-fluorobenzyl compound (M-1).^{[5][12]} Excretion occurs mainly in the urine.^{[5][12]}

Study Population	Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC _{0-t} (ng·h/mL)	t _{1/2} (h)	Reference
Japanese	10	51.2	0.5 - 1.0	-	1.4 - 2.0	^[13]
Japanese	20	157.8	0.5 - 1.0	-	1.4 - 2.0	^[13]
Japanese	40	280.6	0.5 - 1.0	-	1.4 - 2.0	^[13]
Chinese	10	58.57 ± 22.01	1.15 ± 0.57	176.60 ± 69.40	1.41 ± 0.38	^[14]
Korean (Test Drug)	15 (3x5)	84.4	0.7	179.6	2.3	^[7]
Korean (Reference)	15 (3x5)	98.9	0.8	184.4	2.4	^[7]

Values are presented as mean or range, where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_{0-t}: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life.

A typical pharmacokinetic study follows a randomized, two-way crossover design.



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Fig. 3: Experimental Workflow for a Crossover Bioequivalence Study

Methodology:

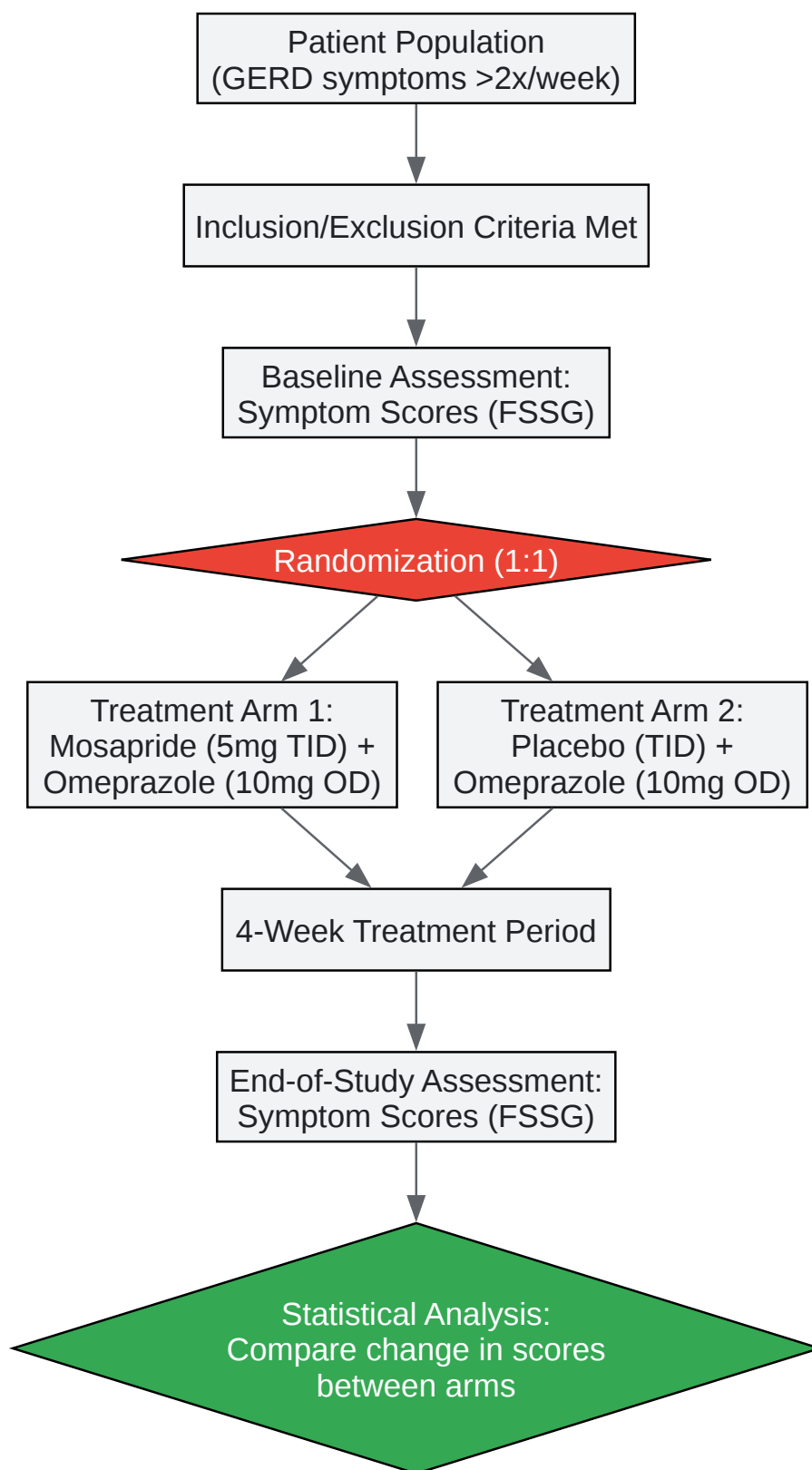
- Subjects: Healthy adult volunteers under fasting conditions.[7]
- Design: Randomized, two-period, two-sequence crossover study with a washout period (e.g., 1 week).[7]
- Dosing: Single oral administration of test and reference formulations.[7]
- Sample Collection: Venous blood samples are collected at predefined time points (e.g., pre-dose and 0.25, 0.5, 0.8, 1.0, 1.5, 2, 4, 8, 12, 24 hours post-dose).[7]
- Analysis: Plasma concentrations of mosapride are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
- Endpoints: Key pharmacokinetic parameters (C_{max}, AUC) are calculated and statistically compared to assess bioequivalence.[7]

Clinical Efficacy

Multiple randomized controlled trials have demonstrated the efficacy of mosapride in treating FD. A multicenter trial in Japan involving 618 patients showed that a two-week treatment with mosapride (5 mg, three times daily) significantly improved both gastric stasis and epigastric pain symptoms compared to teprenone.[15] Another study comparing a controlled-release (CR) formulation of mosapride (15 mg, once daily) to nortriptyline found similar efficacy in improving overall dyspepsia symptoms after 4 weeks (53.7% vs 54.0% improvement rate, respectively). [16][17]

The role of mosapride as an add-on therapy to proton pump inhibitors (PPIs) in GERD has been investigated. While some individual studies showed no significant additional benefit in overall reflux symptom scores compared to PPI monotherapy, a meta-analysis of nine RCTs concluded that mosapride combined with a PPI did significantly improve the reflux symptom score.[18][19][20][21][22] The benefit may be more pronounced in patients with erosive esophagitis or specific symptoms like burping.[18][19]

The logical flow for a trial evaluating mosapride as an add-on therapy is shown below.



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Fig. 4: Logical Flow of a Double-Blind, Placebo-Controlled GERD Trial

Methodology:

- Participants: Patients with a diagnosis of GERD, experiencing symptoms more than twice a week.[18]
- Design: Randomized, double-blind, placebo-controlled, parallel-group study.[21]
- Intervention: Patients are randomized to receive either a PPI (e.g., omeprazole 20 mg once daily) plus mosapride (5 mg three times daily) or a PPI plus a matching placebo for a set duration (e.g., 4-8 weeks).[20]
- Primary Endpoint: The primary outcome is typically the change in a validated symptom score, such as the Frequency Scale for the Symptoms of GERD (FSSG), from baseline to the end of treatment.[18][20]

Safety and Tolerability

Mosapride is generally well-tolerated. The most common adverse drug reactions are mild and include diarrhea/loose stools, dry mouth, and abdominal pain.[12] Importantly, clinical studies have confirmed its excellent cardiovascular safety profile, with no clinically significant effects on the QT interval or association with arrhythmias at therapeutic doses, a stark contrast to earlier prokinetics like cisapride.[2]

Formulation Development

To improve patient convenience and adherence, advanced formulations of mosapride have been developed. The standard immediate-release tablet requires dosing three times a day.[1] Controlled-release (CR) and sustained-release (SR) formulations have been created that allow for once-daily administration.[8] These formulations typically use a double-layer tablet design, with one layer providing an immediate release of the drug to ensure rapid onset of action, and a second, hydrophilic matrix layer providing sustained release over 24 hours.[8] Clinical trials have demonstrated that these once-daily formulations are not inferior in efficacy and safety to the conventional three-times-daily regimen for treating functional dyspepsia.[8]

Conclusion

The development of **mosapride citrate dihydrate** represents a successful, safety-driven approach to drug design in the field of gastroprokinetics. By targeting the 5-HT₄ receptor with high selectivity and avoiding interaction with the hERG channel, it provides an effective therapy for motility-related gastrointestinal disorders without the significant cardiovascular risks of its predecessors. Its comprehensive preclinical and clinical evaluation has established a robust profile of its pharmacokinetics, efficacy, and safety. Ongoing research and the development of advanced, patient-friendly formulations continue to solidify its role as a valuable therapeutic option for clinicians and patients.

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